9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-6-carboxamide derivative features a bicyclic purine core substituted at positions 2 and 9 with aryl groups: a 4-methoxyphenyl at position 2 and a 3,4-dimethoxyphenyl at position 8. Such structural attributes suggest applications in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators .
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-13-7-4-11(5-8-13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-6-9-14(30-2)15(10-12)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKTXURMSWUEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Physicochemical and Functional Implications
Substituent Polarity :
- Methoxy groups (target compound) enhance solubility compared to methyl or ethyl substituents (e.g., CAS 898447-01-3 , CAS 64440-99-9 ).
- Nitro (CAS 898442-46-1 ) and bromine (CAS 888426-17-3 ) substituents increase molecular weight and may reduce metabolic stability.
Electronic Effects :
- Electron-donating methoxy groups (target compound) contrast with electron-withdrawing nitro groups (CAS 898442-46-1 ), altering reactivity in electrophilic substitution or binding interactions.
Synthetic Accessibility :
- Thiourea intermediates and S-alkylation () are common in purine synthesis, but substituent choice (e.g., bromine, nitro) may require specialized reagents or protective strategies .
Methoxy-rich derivatives (target compound, CAS 888426-17-3 ) may exhibit better solubility for in vivo applications compared to methyl-substituted analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous purine derivatives often involves cyclocondensation reactions, amide coupling, or spirocyclic intermediate formation. For example, similar compounds are synthesized via reactions between substituted amines and carbonyl precursors under nitrogen atmospheres, with optimization of solvent polarity (e.g., DMF or acetonitrile) and temperature (room temperature to reflux) . Catalytic agents like N-iodosuccinimide (NIS) can enhance regioselectivity, as seen in iodination steps for related spirocyclic compounds . Post-synthesis purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is effective for isolating high-purity products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires multi-modal analysis:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹, amide N–H bends) .
- LCMS/HPLC : Validates molecular weight (e.g., m/z 658 [M+H]+ for a related carboxamide) and purity (retention time: 1.57 minutes under TFA-modified conditions) .
- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and O .
- UV-Vis spectroscopy : Useful for assessing electronic transitions in methoxy-substituted aromatic systems .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on structurally similar compounds, this substance may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key protocols include:
- Use of fume hoods and PPE (gloves, lab coats, goggles).
- Storage in sealed containers under inert atmospheres.
- Emergency procedures for spills (e.g., methanol quenching followed by solid waste disposal) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data or unexpected by-products during synthesis?
- Methodological Answer : Discrepancies often arise from stereochemical variations or solvent-dependent tautomerism. Strategies include:
- Theoretical alignment : Revisiting reaction mechanisms (e.g., keto-enol equilibria in spirocyclic systems) .
- Isotopic labeling : Tracing unexpected by-products via deuterated solvents or ¹³C-NMR.
- Computational modeling : Density Functional Theory (DFT) can predict dominant conformers and validate spectral assignments .
Q. What computational or AI-driven approaches can predict the compound’s reactivity or optimize synthesis?
- Methodological Answer : AI-integrated platforms like COMSOL Multiphysics enable:
- Reaction simulation : Predicting activation energies for key steps (e.g., cyclization or iodination) .
- Autonomous optimization : Machine learning algorithms can iteratively adjust parameters (e.g., solvent ratios, catalyst loading) based on real-time HPLC/LCMS feedback .
- Structure-activity relationship (SAR) modeling : QSAR models correlate substituent effects (e.g., methoxy positioning) with biological activity .
Q. How to design experiments to study the compound’s structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., varying methoxy groups to halogen or alkyl chains) .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins.
- Theoretical frameworks : Link SAR data to existing pharmacophore models (e.g., purine-based kinase inhibitors) to prioritize high-potential derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across different experimental models?
- Methodological Answer :
- Contextual validation : Cross-reference in vitro assays (e.g., enzyme inhibition) with cell-based models (e.g., cytotoxicity in cancer lines) to identify model-specific artifacts .
- Meta-analysis : Aggregate data from analogous compounds (e.g., spirocyclic purines) to isolate substituent-driven trends .
- Dose-response recalibration : Adjust concentrations to account for metabolic stability differences (e.g., CYP450-mediated degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
